molecular formula C23H22N4O3S B11630174 (6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11630174
M. Wt: 434.5 g/mol
InChI Key: DVYWBTZKBKBNRQ-YNUQAMOLSA-N
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Description

The compound “(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiadiazolo[3,2-a]pyrimidines typically involves the cyclization of appropriate precursors under specific conditions. For this compound, a possible synthetic route could involve the condensation of a benzylidene derivative with a thiadiazole precursor, followed by cyclization and functional group modifications. The reaction conditions may include the use of solvents like ethanol or dimethylformamide (DMF), catalysts such as acids or bases, and controlled temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and purification methods like crystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it may exhibit activity against certain enzymes or receptors, making it a potential candidate for drug development.

Medicine

In medicine, the compound may be investigated for its therapeutic potential in treating diseases such as cancer, infections, or inflammatory conditions.

Industry

In industry, it may find applications in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to a biological effect. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other thiadiazolo[3,2-a]pyrimidines with different substituents or related heterocyclic compounds such as pyrimidines, thiadiazoles, and benzylidene derivatives.

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities or chemical properties compared to other similar compounds. Its unique substituents and functional groups may result in different reactivity, stability, or interactions with biological targets.

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H22N4O3S/c1-14-4-5-15(2)20(12-14)30-11-10-29-18-8-6-17(7-9-18)13-19-21(24)27-23(25-22(19)28)31-16(3)26-27/h4-9,12-13,24H,10-11H2,1-3H3/b19-13-,24-21?

InChI Key

DVYWBTZKBKBNRQ-YNUQAMOLSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C

Origin of Product

United States

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